Valine is a branched-chain essential amino acid that has stimulant activity. It promotes muscle growth and tissue repair. It is a precursor in the penicillin biosynthetic pathway.
L-Valine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Valine is a natural product found in Angelica gigas, Microchloropsis, and other organisms with data available.
Valine is an aliphatic and extremely hydrophobic essential amino acid in humans related to leucine, Valine is found in many proteins, mostly in the interior of globular proteins helping to determine three-dimensional structure. A glycogenic amino acid, valine maintains mental vigor, muscle coordination, and emotional calm. Valine is obtained from soy, cheese, fish, meats and vegetables. Valine supplements are used for muscle growth, tissue repair, and energy. (NCI04)
Valine (abbreviated as Val or V) is an -amino acid with the chemical formula HO2CCH(NH2)CH(CH3)2. It is named after the plant valerian. L-Valine is one of 20 proteinogenic amino acids. Its codons are GUU, GUC, GUA, and GUG. This essential amino acid is classified as nonpolar. Along with leucine and isoleucine, valine is a branched-chain amino acid. Branched chain amino acids (BCAA) are essential amino acids whose carbon structure is marked by a branch point. These three amino acids are critical to human life and are particularly involved in stress, energy and muscle metabolism. BCAA supplementation as therapy, both oral and intravenous, in human health and disease holds great promise. BCAA denotes valine, isoleucine and leucine which are branched chain essential amino acids. Despite their structural similarities, the branched amino acids have different metabolic routes, with valine going solely to carbohydrates, leucine solely to fats and isoleucine to both. The different metabolism accounts for different requirements for these essential amino acids in humans: 12 mg/kg, 14 mg/kg and 16 mg/kg of valine, leucine and isoleucine respectively. Furthermore, these amino acids have different deficiency symptoms. Valine deficiency is marked by neurological defects in the brain, while isoleucine deficiency is marked by muscle tremors. Many types of inborn errors of BCAA metabolism exist, and are marked by various abnormalities. The most common form is the maple syrup urine disease, marked by a characteristic urinary odor. Other abnormalities are associated with a wide range of symptoms, such as mental retardation, ataxia, hypoglycemia, spinal muscle atrophy, rash, vomiting and excessive muscle movement. Most forms of BCAA metabolism errors are corrected by dietary restriction of BCAA and at least one form is correctable by supplementation with 10 mg of biotin daily. BCAA are decreased in patients with liver disease, such as hepatitis, hepatic coma, cirrhosis, extrahepatic biliary atresia or portacaval shunt; aromatic amino acids (AAA) tyrosine, tryptophan and phenylalanine, as well as methionine are increased in these conditions. Valine in particular, has been established as a useful supplemental therapy to the ailing liver. All the BCAA probably compete with AAA for absorption into the brain. Supplemental BCAA with vitamin B6 and zinc help normalize the BCAA:AAA ratio. In sickle-cell disease, valine substitutes for the hydrophilic amino acid glutamic acid in hemoglobin. Because valine is hydrophobic, the hemoglobin does not fold correctly. Valine is an essential amino acid, hence it must be ingested, usually as a component of proteins.
A branched-chain essential amino acid that has stimulant activity. It promotes muscle growth and tissue repair. It is a precursor in the penicillin biosynthetic pathway.
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DL-Valine
CAS No.: 516-06-3
VCID: VC21543725
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol
* For research use only. Not for human or veterinary use.

Description |
DL-Valine is a racemic mixture of the amino acid valine, consisting of equal amounts of its two enantiomers, D-valine and L-valine. Valine is a branched-chain amino acid (BCAA) essential for protein synthesis and various metabolic processes in the body. It plays a crucial role in energy production, muscle growth, and recovery. The DL-form is often used in research and industrial applications due to its availability and cost-effectiveness compared to the optically active forms. Biological Role of ValineValine is vital for protein synthesis and is involved in various metabolic pathways. It is one of the three branched-chain amino acids, along with leucine and isoleucine, which are important for muscle growth and recovery. Recent studies have highlighted the role of valine in improving mitochondrial function and protecting against oxidative stress . Research Findings on ValineResearch on valine has shown its potential in enhancing mitochondrial biogenesis and function. Valine treatment increases ATP and NAD/NADH production, upregulates genes involved in mitochondrial biogenesis such as PGC-1α and PGC-1β, and enhances the expression of mitofusin-1 (MFN1), mitofusin-2 (MFN2), and mitochondrial fission 1 (Fis1) . Additionally, valine supplementation affects fatty acid composition in cells, increasing saturated and monounsaturated fatty acids . Table 2: Effects of Valine on Mitochondrial Function
Table 3: Fatty Acid Composition Changes with Valine Supplementation
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CAS No. | 516-06-3 | ||||||||||||||||||||
Product Name | DL-Valine | ||||||||||||||||||||
Molecular Formula | C5H11NO2 | ||||||||||||||||||||
Molecular Weight | 117.15 g/mol | ||||||||||||||||||||
IUPAC Name | (2S)-2-amino-3-methylbutanoic acid | ||||||||||||||||||||
Standard InChI | InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1 | ||||||||||||||||||||
Standard InChIKey | KZSNJWFQEVHDMF-BYPYZUCNSA-N | ||||||||||||||||||||
Isomeric SMILES | CC(C)[C@@H](C(=O)O)N | ||||||||||||||||||||
SMILES | CC(C)C(C(=O)O)N | ||||||||||||||||||||
Canonical SMILES | CC(C)C(C(=O)O)N | ||||||||||||||||||||
Boiling Point | Sublimes | ||||||||||||||||||||
Colorform | Leaflets from water + alcohol White, crystalline solid |
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Density | 1.23 g/cu cm at 25 °C | ||||||||||||||||||||
Melting Point | 315 °C (closed capillary) MP: 315 °C with decomposition (D-Valine (natural isomer)) MP: 293 °C with decomposition (L-Valine) 295 - 300 °C |
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Physical Description | Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Solid |
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Related CAS | 25609-85-2 | ||||||||||||||||||||
Solubility | Insoluble in common neutral solvents. Very slightly soluble in alcohol; insoluble in ether Solubility in water at 0 °C: 83.4 g/L; at 25 °C: 88.5 g/L; at 50 °C: 96.2 g/L; at 65 °C: 102.4 g/L In water, 5.85X10+4 mg/L at 25 °C 58.5 mg/mL |
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Synonyms | DL-Valine;516-06-3;valin;Valine,DL-;H-DL-Val-OH;DL-2-Amino-3-methylbutanoicacid;DL-.alpha.-Aminoisovalericacid;CHEBI:27266;KZSNJWFQEVHDMF-UHFFFAOYSA-N;(+/-)-alpha-Aminoisovalericacid;NSC9755;NSC76038;2-Amino-3-methylbutanoicacid,DL-;ST51046810;valina;L-2-Amino-3-methylbutanoicacid;25609-85-2;Hval;L-(+)-.alpha.-Aminoisovalericacid;(dl)-valine;DL-Val;POLY-L-VALINE;ACMC-1BIBV;AC1L1AWQ;ACMC-209nk4 | ||||||||||||||||||||
Vapor Pressure | 0.00000003 [mmHg] | ||||||||||||||||||||
PubChem Compound | 6287 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
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